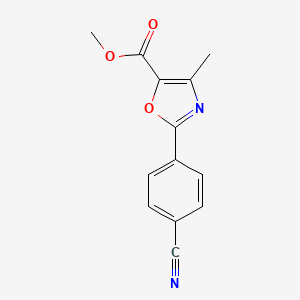

Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate

Description

Properties

CAS No. |

648889-25-2 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C13H10N2O3/c1-8-11(13(16)17-2)18-12(15-8)10-5-3-9(7-14)4-6-10/h3-6H,1-2H3 |

InChI Key |

AFKNDMBXZHZJPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Amino Acid Derivatives or Acetoacetate Esters

One common approach involves cyclizing α-amino acid derivatives or β-keto esters with appropriate reagents to form the oxazole ring:

Cyclization of N-alkoxy oxalyl-α-amino propionate in the presence of phosphorus oxychloride (POCl3), tertiary amines, and aromatic hydrocarbons as cyclization agents. This method yields 4-methyl-5-alkoxy oxazoles, which are key intermediates for further functionalization.

The reaction conditions typically require heating and careful control of reaction time (often exceeding 10 hours) to achieve high yields (around 81.3% total yield with two-step yields of 90.4% and 89.9% respectively).

Condensation of Benzothiamide Derivatives with Chloroacetoacetate

For introducing the 4-cyanophenyl group, condensation reactions are employed:

Condensation of 3-cyano-4-(2-methylpropoxy)benzothiamide with ethyl 2-chloroacetoacetate in polar aprotic solvents such as dimethylformamide (DMF) or ethyl acetate at 80–85 °C. This step forms the oxazole ring with the desired substitution pattern.

The reaction may be carried out in the presence of bases like sodium hydroxide or potassium carbonate to facilitate cyclization and improve yield.

Solvents used include ketones, esters, ethers, hydrocarbons, and mixtures thereof, chosen based on solubility and reaction kinetics.

Esterification and Hydrolysis Steps

The carboxylic acid functionality at the 5-position can be introduced or modified by esterification or hydrolysis of ester intermediates.

For example, hydrolysis of ethyl ester intermediates using lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran (THF), methanol, and water at room temperature for 4 hours yields the corresponding carboxylic acid, which can then be re-esterified to the methyl ester if needed.

Acidification with hydrochloric acid and recrystallization from ethanol ensures purity and isolation of the target compound.

Direct Synthesis from Benzamide and Methyl Acetoacetate

Another route involves the reaction of substituted benzamides (bearing the 4-cyano group) with methyl acetoacetate under oxidative conditions.

Catalysts such as dipotassium peroxodisulfate, copper(II) bromide, and palladium dichloride in solvents like 1,2-dichloroethane at elevated temperatures (around 120 °C) for extended periods (24 hours) have been reported to facilitate the formation of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate analogs, which can be adapted for the 4-cyanophenyl derivative.

This method uses Schlenk techniques to maintain an inert atmosphere and improve reaction efficiency.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The choice of solvent and base significantly affects the yield and purity of the final product. Polar aprotic solvents like DMF and ethyl acetate are preferred for condensation reactions due to their ability to dissolve both organic and inorganic reagents.

The use of lithium hydroxide monohydrate in mixed solvent systems allows efficient hydrolysis of ester intermediates under mild conditions, minimizing side reactions.

Oxidative cyclization methods employing metal catalysts and peroxodisulfate oxidants provide high yields but require careful control of atmosphere and temperature.

The presence of the 4-cyano substituent on the phenyl ring requires careful handling during synthesis to avoid side reactions such as nucleophilic attack or reduction.

Recrystallization from ethanol or ethanol-water mixtures is effective for purification, yielding white crystalline powders with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of oxazole-5-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanophenyl)-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Table 2: Electronic and Steric Effects of Substituents

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Hindrance |

|---|---|---|---|

| This compound | Cyano (position 2) | Methyl (position 4) | Moderate |

| Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate | Chloro (position 4) | Phenyl (position 5) | Low |

| Methyl 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylate | None | Phenyl, methyl | Low |

| Ethyl 2-(Cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate | None | Cyclopentylmethyl | High |

Research Findings and Implications

- Reactivity: The 4-cyanophenyl group in the target compound likely enhances electrophilic substitution reactions at the oxazole ring compared to analogs with electron-donating substituents .

- Crystallography : Hydrogen-bonding patterns (e.g., C≡N⋯H interactions) may differ from halogenated or alkylated analogs, influencing crystal packing and stability .

- Applications: The cyano group’s polarity could make this compound a candidate for coordination chemistry or as a precursor for bioactive molecules, contrasting with less-polar analogs like Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate .

Biological Activity

Methyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate (C₁₃H₁₀N₂O₃) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound has a molecular weight of approximately 242.23 g/mol. The compound is characterized by an oxazole ring and a cyanophenyl group, which contribute to its reactivity and solubility. The synthesis typically involves cyclization reactions, such as the reaction of 4-cyanobenzaldehyde with methyl 2-amino-3-oxobutanoate under acidic conditions, often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory activities. Its mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in inflammatory pathways. For instance, studies have shown that this compound can inhibit certain kinases involved in cellular signaling, leading to reduced inflammation .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against several cancer types. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and leukemia cell lines .

A comparative study highlighted the compound's effectiveness relative to standard chemotherapeutics, revealing that it could induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors like p53 .

Study on Antiproliferative Activity

In a study evaluating various derivatives of oxazole compounds, this compound was found to possess an IC₅₀ value indicating its potency in inhibiting cancer cell growth. The study concluded that modifications to the functional groups could enhance its anticancer activity further .

Interaction with Biological Targets

Another important aspect of this compound's biological activity is its interaction with specific proteins. Binding affinity studies have shown that this compound can effectively bind to targets relevant in cancer biology. This interaction is crucial for understanding its pharmacological potential and guiding further drug development efforts .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | Inhibition of bacterial enzyme activity |

| Anti-inflammatory | In vitro models | Varies | Kinase inhibition |

| Cytotoxicity | MCF-7 (breast cancer) | ~10 µM | Apoptosis induction via p53 pathway |

| Cytotoxicity | Leukemia cell lines | Varies | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.